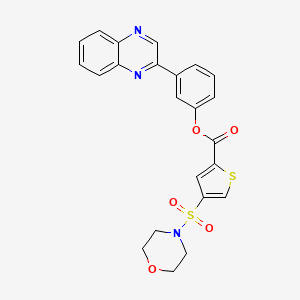![molecular formula C16H15NO3 B4410872 3-[(benzylamino)carbonyl]phenyl acetate](/img/structure/B4410872.png)
3-[(benzylamino)carbonyl]phenyl acetate
Overview
Description
3-[(benzylamino)carbonyl]phenyl acetate, also known as Boc-Ph-OAc, is a chemical compound widely used in scientific research. It is a derivative of phenylacetic acid and is commonly used as a protecting group for amino acids in peptide synthesis. In
Mechanism of Action
3-[(benzylamino)carbonyl]phenyl acetate acts as a protecting group for the amine group of amino acids. It is added to the amino acid during peptide synthesis to prevent unwanted reactions with other reagents. The Boc group is then removed under mild conditions, revealing the free amine group for further reactions.
Biochemical and Physiological Effects
This compound does not have any direct biochemical or physiological effects. Its role is purely synthetic, and it is used to facilitate the synthesis of peptides and proteins.
Advantages and Limitations for Lab Experiments
The use of 3-[(benzylamino)carbonyl]phenyl acetate in peptide synthesis has several advantages. It allows for the synthesis of complex peptides and proteins, which would otherwise be difficult or impossible to produce. This compound is also relatively easy to remove under mild conditions, making it a useful protecting group.
However, there are also some limitations to the use of this compound. It can be difficult to remove completely, which can lead to unwanted side reactions. Additionally, the use of this compound can add an extra step to the synthesis process, increasing the overall cost and time required.
Future Directions
There are several potential future directions for the use of 3-[(benzylamino)carbonyl]phenyl acetate in scientific research. One area of interest is the development of new methods for the removal of the Boc group. This could lead to more efficient and cost-effective peptide synthesis.
Another potential direction is the use of this compound in the synthesis of new drugs and biologically active molecules. The ability to synthesize complex peptides and proteins opens up new possibilities for drug development and discovery.
Conclusion
In conclusion, this compound is a critical component in the synthesis of peptides and proteins. Its use as a protecting group allows for the synthesis of complex molecules that would otherwise be difficult or impossible to produce. While there are some limitations to its use, the potential future directions for this compound in scientific research are promising.
Scientific Research Applications
3-[(benzylamino)carbonyl]phenyl acetate is widely used in peptide synthesis as a protecting group for the amine group of amino acids. It is also used in the synthesis of pharmaceuticals and biologically active molecules. This compound is a critical component in the development of new drugs, as it allows for the synthesis of complex peptides and proteins.
properties
IUPAC Name |
[3-(benzylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)20-15-9-5-8-14(10-15)16(19)17-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJVRFVFNUZOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chloro-2-fluorophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410801.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4410815.png)
![4-(5-{4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4410822.png)
![5-chloro-2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4410840.png)
![1-(3-methoxy-4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4410841.png)


![1-[2-(4-biphenylyloxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410859.png)
![4-{4-[2-(allyloxy)phenoxy]butyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4410868.png)
![3-({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4410893.png)

![ethyl 3-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B4410897.png)
![N-[2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4410900.png)
![{4-[(4-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4410904.png)